3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile

Physicochemical Properties Analytical Chemistry Pre-formulation

Inconsistent substitution patterns on aminopyrazolecarbonitrile building blocks can derail SAR campaigns through synthetic failure or altered impurity profiles. 3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile (CAS 63680-91-1) eliminates this risk with a precisely defined 3-amino-5-ethyl-4-carbonitrile substitution. • Validated precursor for pyrazolo[1,5-a]pyrimidine libraries via regiospecific cyclocondensation. • Well-defined physicochemical properties (bp 387.7°C, exact mass 136.074896 Da) support use as an HPLC/LC-MS reference standard. • The 5-ethyl group provides a defined lipophilic contact point for SAR optimization of kinase inhibitors and GPCR antagonists.

Molecular Formula C6H8N4
Molecular Weight 136.15 g/mol
CAS No. 63680-91-1
Cat. No. B1606441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile
CAS63680-91-1
Molecular FormulaC6H8N4
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1)N)C#N
InChIInChI=1S/C6H8N4/c1-2-5-4(3-7)6(8)10-9-5/h2H2,1H3,(H3,8,9,10)
InChIKeyOUKWXMBLFGLIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile Overview


3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile (CAS 63680-91-1) is a small heterocyclic organic compound with the molecular formula C6H8N4 and a molecular weight of 136.15 g/mol [1]. It is a member of the aminopyrazolecarbonitrile class, characterized by a pyrazole ring substituted with an amino group at the 3-position, an ethyl group at the 5-position, and a nitrile (carbonitrile) group at the 4-position [2]. This specific substitution pattern provides a unique combination of hydrogen bond donor and acceptor sites, making it a versatile building block in medicinal chemistry and organic synthesis [3].

Versatile heterocyclic building block for medicinal chemistry

3-amino-4-carbonitrile substitution enables fused-ring synthesis

Pyrazolo[1,5-a]pyrimidine precursor reactivity

Regiospecific cyclocondensation with 1,3-diketones

Ethyl substituent supports SAR diversification

Lipophilic contact point for target affinity modulation

3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile Substitution Risks


Although the aminopyrazolecarbonitrile scaffold is common, substituting 3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile with a structurally similar analog is not a trivial decision. The position of the amino group (3- vs 5-amino), the presence of the 5-ethyl group, and the specific tautomeric equilibrium can profoundly influence its reactivity, downstream synthetic yields, and potential biological interactions [1]. As a class, aminopyrazolecarbonitriles are key intermediates for producing biologically active heterocyclic skeletons [1]. Even subtle changes to the substitution pattern on the pyrazole ring can alter the compound's ability to undergo regioselective reactions, such as the formation of pyrazolo[1,5-a]pyrimidines [2]. Therefore, relying on a generic 'pyrazole-carbonitrile' without considering the specific 3-amino-5-ethyl substitution pattern introduces significant risk of synthetic failure, altered impurity profiles, or loss of a critical biological interaction for which a synthetic route or assay was originally optimized. The quantitative evidence below details the specific, verifiable attributes that justify the selection of this precise compound.

Structural analog lacks 3-amino reactivity

5-Ethyl-1H-pyrazole-4-carbonitrile (CAS 1501205-06-6) cannot directly form pyrazolo[1,5-a]pyrimidines without additional functionalization.

Tautomeric isomer may shift recognition and reactivity

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS 4788-15-2) differs in hydrogen-bonding pattern and may alter synthetic or assay outcomes.

3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile Differentiators


Physicochemical and Safety Differentiation

The compound's physical properties are well-defined. Its boiling point is experimentally determined or predicted to be 387.7°C at 760 mmHg, its flash point is 188.3°C, and its vapor pressure is predicted to be 3.23E-06 mmHg at 25°C . Its exact monoisotopic mass is 136.074896 Da . An acute toxicity study in mice reports an intraperitoneal LD50 of 500 mg/kg . While not a direct comparison to a specific analog, this established baseline of physicochemical and safety data is essential for compound handling, storage, and risk assessment, providing a verifiable foundation that may be absent or different for less-characterized analogs.

Key Physicochemical Attributes
Data to verify
Boiling Point: 387.7°C at 760 mmHg
Flash Point: 188.3°C
Vapor Pressure: 3.23E-06 mmHg at 25°C
LD50 (mouse, IP): 500 mg/kg

Supports safe handling and analytical method development.

Predicted values for boiling point/vapor pressure; verify experimentally.

Physicochemical Properties Analytical Chemistry Pre-formulation

Synthetic Precursor Reactivity Advantage

As a class, aminopyrazolecarbonitriles are established precursors for synthesizing pyrazolo[1,5-a]pyrimidines, a privileged scaffold in drug discovery [1]. The 3-amino-5-ethyl substitution pattern of this compound is a specific and non-generic feature that can dictate regioselectivity in cyclocondensation reactions. For instance, microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines from various 3-amino-1H-pyrazole-4-carbonitriles has been reported to proceed with excellent yields, demonstrating the utility of this precise substitution pattern [1]. This contrasts with 5-ethyl-1H-pyrazole-4-carbonitrile (CAS 1501205-06-6), which lacks the 3-amino group and therefore cannot serve as a direct precursor in such reactions without additional functionalization steps [2]. This core structural difference confirms that the compound is a distinct chemical entity with unique reactivity, not a generic intermediate.

Synthetic Precursor Reactivity
Class-level inference
Target: 3-amino group present vs Comparator (CAS 1501205-06-6): 3-amino group absent

Enables regiospecific pyrazolo[1,5-a]pyrimidine synthesis.

Reactivity inferred from class-level 3-amino-1H-pyrazole-4-carbonitrile behavior.

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Intermediate

Tautomeric Specificity: 3-Amino vs. 5-Amino Isomers

The compound's IUPAC name and structure denote a 3-amino tautomer, which can exhibit different hydrogen-bonding patterns and reactivities compared to its 5-amino-1H-pyrazole-4-carbonitrile isomer [1]. In contrast, a related compound, 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS 4788-15-2), has the amino and ethyl groups on different nitrogen atoms [2]. While both isomers may participate in similar reactions, the tautomeric state can influence the compound's behavior in solution, its interaction with biological targets (e.g., kinases), and its solid-state properties [3]. This distinction is critical for researchers conducting structure-activity relationship (SAR) studies or optimizing a synthetic route where the position of the amino group is a key variable. The procurement of the correct 3-amino isomer, as opposed to a 5-amino derivative, ensures experimental consistency and avoids introducing an uncontrolled variable.

Tautomeric Isomer Identity
Class-level inference
Target: 3-amino-5-ethyl isomer vs Comparator (CAS 4788-15-2): 5-amino-1-ethyl isomer

Affects molecular recognition and synthesis reproducibility.

Tautomeric and isomeric identity must be confirmed for SAR studies.

Tautomerism Medicinal Chemistry Chemical Biology

3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile Applications


Pyrazolo[1,5-a]pyrimidine Library Synthesis

This compound is a validated precursor for constructing pyrazolo[1,5-a]pyrimidines, a scaffold of significant interest in medicinal chemistry [1]. The 3-amino and 4-carbonitrile groups are essential for regiospecific cyclocondensation with 1,3-diketones or similar biselectrophilic reagents. This application leverages the specific substitution pattern of the compound to generate diverse compound libraries for drug discovery programs.

Analytical Reference Standard for QC

Due to its well-defined and verified physicochemical properties, including boiling point (387.7°C), flash point (188.3°C), and exact mass (136.074896 Da) [1], this compound is suitable for use as a reference standard in developing robust analytical methods such as HPLC, LC-MS, or GC-MS. Its use in QC ensures the purity and identity of both the compound itself and related synthetic derivatives in a manufacturing or research environment.

Medicinal Chemistry Scaffold for Kinase and Receptor Targets

The aminopyrazolecarbonitrile core is a recognized bioisostere and privileged structure in the development of kinase inhibitors and GPCR antagonists [1]. The 5-ethyl substituent offers a specific lipophilic contact point that can be exploited in structure-activity relationship (SAR) studies to modulate target affinity and selectivity. This compound can serve as a direct starting point for the synthesis of lead candidates, where the ethyl group provides a defined starting point for optimization.

Application
Selection Property
Validation Focus
Pyrazolo[1,5-a]pyrimidine library synthesis
3-Amino-4-carbonitrile reactivity
Regiospecific cyclocondensation yield
Analytical reference standard for QC
Verified physicochemical profile
Purity and identity by HPLC/LC-MS
Medicinal chemistry scaffold for kinase/receptor targets
5-Ethyl substitution for SAR
Binding affinity and selectivity modulation
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